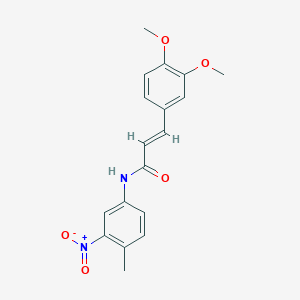

3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of acrylamide derivatives, including compounds with specific substituents such as dimethoxyphenyl and nitrophenyl groups, is of interest in the fields of organic chemistry and material science. These compounds are typically investigated for their synthesis methods, molecular structures, potential applications, and physicochemical properties.

Synthesis Analysis

Synthesis of acrylamide derivatives involves various chemical techniques, aiming to incorporate specific functional groups that influence the compound's reactivity and properties. For instance, the synthesis of N-(4-nitrophenyl)acrylamide was described through both experimental and theoretical approaches, highlighting the use of Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and computational methods for characterization (Tanış, Çankaya, & Yalçın, 2019).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated using techniques like X-ray crystallography, as demonstrated in studies of isomers with similar dimethoxyphenyl and methoxyphenyl groups, providing detailed information about their crystal structures (Chenna et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving acrylamide derivatives can reveal their reactivity patterns, such as the ability to undergo polymerization or participate in various organic transformations. The radical homopolymerization of acrylamide derivatives, for example, has been explored for applications in enhanced oil recovery, indicating the potential for further chemical modifications (Huang et al., 2019).

Scientific Research Applications

Polymerization Processes

Acrylamide derivatives are extensively studied for their polymerization characteristics. For instance, the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a hydrophobic monomer, is explored for enhanced oil recovery applications. This process involves synthesizing hydrophobically modified polyacrylamide, leveraging the iodine group for further modification reactions. The polymerization results in a polymer with a low degree of polymerization and dispersity, indicating a potential for controlled polymer architecture in applications requiring specific polymer properties (Huang et al., 2019).

Drug Delivery Systems

Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer widely investigated for drug delivery due to its unique property of undergoing a reversible phase transition in response to temperature changes. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has shown that this process yields polymers with characteristics indicative of a controlled/"living" polymerization, making PNIPAM ideal for creating drug delivery systems with precise control over polymer structure and drug release profiles (Convertine et al., 2004).

Hydrogel Scaffolds for Tissue Engineering

Acrylamide-based hydrogels have been synthesized and investigated for their application in tissue engineering. These hydrogels can be designed to be thermoresponsive, biodegradable, and possess controlled porosity, making them suitable as scaffolds for cell growth and tissue regeneration. The degradable, thermo-sensitive poly(N-isopropylacrylamide)-based scaffolds, for instance, demonstrate how acrylamide derivatives can be used to create an environment conducive to cell proliferation and tissue integration, with the potential for in vivo applications where scaffold degradation and tissue replacement occur simultaneously (Galperin, Long, & Ratner, 2010).

properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-12-4-7-14(11-15(12)20(22)23)19-18(21)9-6-13-5-8-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H,19,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRMALGUUCUOTN-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)